Clorhidrato de bifemelano

Descripción general

Descripción

Bifemelane hydrochloride, also known as 4-(O-benzylphenoxy)-N-methylbutylamine, is an antidepressant and cerebral activator . It is widely used in the treatment of cerebral infarction patients with depressive symptoms and senile dementia in Japan . It also is useful in the treatment of glaucoma .

Molecular Structure Analysis

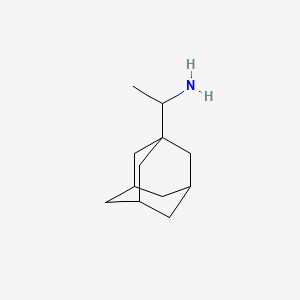

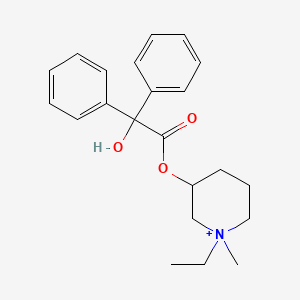

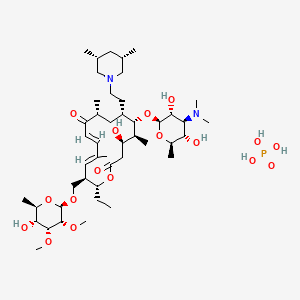

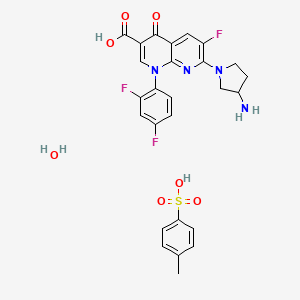

The molecular formula of Bifemelane hydrochloride is C18H24ClNO . Its average mass is 305.842 Da and its monoisotopic mass is 305.154633 Da . The structure of Bifemelane hydrochloride was revealed for the first time using microcrystal electron diffraction .

Chemical Reactions Analysis

Bifemelane hydrochloride acts as a monoamine oxidase inhibitor (MAOI) of both isoenzymes . It exhibits competitive (reversible) inhibition of MAO-A and non-competitive (irreversible) inhibition of MAO-B . It also acts (weakly) as a norepinephrine reuptake inhibitor .

Aplicaciones Científicas De Investigación

Clorhidrato de bifemelano: Un análisis exhaustivo de las aplicaciones de la investigación científica

Neuroprotección contra el daño isquémico: Se ha informado que el this compound protege los tejidos neuronales contra el daño isquémico, que es el daño causado por la falta de suministro de sangre y oxígeno al cerebro. Los estudios han demostrado que el bifemelano puede ser efectivo para reducir el impacto de los eventos isquémicos en los tejidos neuronales, ofreciendo beneficios terapéuticos potenciales para afecciones como el accidente cerebrovascular o los ataques isquémicos transitorios (AIT) .

Neurodegeneración relacionada con la edad: Este compuesto también muestra promesa en la lucha contra las enfermedades neurodegenerativas relacionadas con la edad. Sus propiedades neuroprotectoras pueden ayudar a ralentizar la progresión de enfermedades como el Alzheimer y el Parkinson al proteger las neuronas de los procesos degenerativos .

Efectos antioxidantes: El this compound ha demostrado efectos antioxidantes, particularmente en la protección contra la citotoxicidad inducida por peróxido de hidrógeno (H2O2) en líneas celulares de neuroblastoma de rata cultivadas. Esto sugiere su posible aplicación en la investigación centrada en el daño celular relacionado con el estrés oxidativo .

Trastornos emocionales en la enfermedad cerebrovascular: Clínicamente, el bifemelano se usa para reducir la apatía y otros trastornos emocionales en pacientes con enfermedad cerebrovascular. Afecta los neurotransmisores monoaminérgicos y sus metabolitos, que a menudo se alteran durante la isquemia, lo que indica su posible aplicación en la investigación neurosiquiátrica relacionada con las afecciones cerebrovasculares .

Mejora del campo visual en el glaucoma: La investigación también ha explorado el uso del this compound para mejorar y mantener el campo visual de los pacientes con glaucoma. Esto sugiere su aplicación en la investigación oftalmológica, particularmente centrada en estrategias neuroprotectoras para enfermedades oculares .

In Vivo

In vivo studies have shown that Bifemelane hydrochloride can protect neurons from damage and reduce inflammation. In a study conducted on rats, Bifemelane hydrochloride was found to reduce the levels of pro-inflammatory cytokines and improve cognitive performance. In addition, Bifemelane hydrochloride was found to reduce the levels of amyloid-β peptides in the hippocampus, a region of the brain associated with memory and learning.

In Vitro

In vitro studies have also demonstrated that Bifemelane hydrochloride can improve cognitive function and reduce the symptoms of anxiety and depression. In a study conducted on human neuroblastoma cells, Bifemelane hydrochloride was found to reduce the levels of amyloid-β peptides and increase the levels of acetylcholine, a neurotransmitter involved in memory and learning. In addition, Bifemelane hydrochloride was found to reduce the levels of pro-inflammatory cytokines.

Mecanismo De Acción

Target of Action

Bifemelane hydrochloride primarily targets Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . These enzymes are involved in the breakdown of monoamines, including neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mode of Action

Bifemelane hydrochloride acts as a competitive (reversible) inhibitor of MAO-A and a non-competitive (irreversible) inhibitor of MAO-B . This means it binds to these enzymes and reduces their activity, leading to an increase in the levels of monoamine neurotransmitters. Additionally, it also acts weakly as a norepinephrine reuptake inhibitor , further contributing to increased levels of norepinephrine in the synaptic cleft.

Biochemical Pathways

By inhibiting MAO-A and MAO-B, bifemelane hydrochloride affects the metabolic pathways of monoamine neurotransmitters. This results in increased levels of these neurotransmitters in the brain, which can enhance neural communication and potentially improve symptoms of certain neurological conditions .

Result of Action

The inhibition of MAO-A and MAO-B by bifemelane hydrochloride leads to increased levels of monoamine neurotransmitters in the brain. This can have various effects at the molecular and cellular level, potentially improving neural communication and alleviating symptoms of certain neurological conditions .

Action Environment

The action, efficacy, and stability of bifemelane hydrochloride can be influenced by various environmental factors. These can include the patient’s overall health status, the presence of other medications (which can lead to drug-drug interactions ), and individual differences in drug metabolism.

Actividad Biológica

Bifemelane hydrochloride has been shown to have a wide range of biological activities. In vitro studies have demonstrated that Bifemelane hydrochloride can reduce the levels of amyloid-β peptides and increase the levels of acetylcholine. In addition, Bifemelane hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines and protect neurons from damage.

Biochemical and Physiological Effects

The biochemical and physiological effects of Bifemelane hydrochloride are still not fully understood. However, it has been shown to reduce inflammation and protect neurons from damage. In addition, Bifemelane hydrochloride has been shown to improve cognitive performance and reduce the symptoms of anxiety and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Bifemelane hydrochloride in laboratory experiments include its ability to reduce inflammation and protect neurons from damage. In addition, Bifemelane hydrochloride has been shown to improve cognitive performance and reduce the symptoms of anxiety and depression. The limitations of using Bifemelane hydrochloride in laboratory experiments include the lack of knowledge about its exact mechanism of action and its potential side effects.

Direcciones Futuras

For the research of Bifemelane hydrochloride include further investigation into its mechanism of action, potential side effects, and long-term effects. Additionally, further research into the potential therapeutic applications of Bifemelane hydrochloride is needed. Other potential future directions for research include the development of more effective synthesis methods, the exploration of new applications for Bifemelane hydrochloride, and the development of better delivery systems for Bifemelane hydrochloride.

Safety and Hazards

Bifemelane hydrochloride should be handled with care to avoid inhalation, contact with skin or eyes, and ingestion . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of accidental exposure, appropriate first aid measures should be taken .

Propiedades

IUPAC Name |

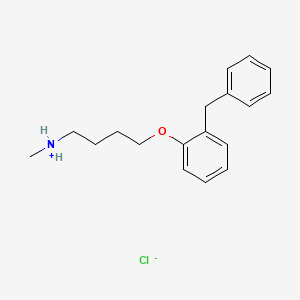

4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHDXWXNNDSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977808 | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62232-46-6, 90293-01-9 | |

| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFEMELANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Bifemelane hydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Bifemelane hydrochloride exerts its effects primarily through modulating cholinergic neurotransmission. [, ] This is supported by studies demonstrating its ability to increase acetylcholine (ACh) release from cortical and hippocampal slices in rats, an effect potentially mediated by monoaminergic neurons. []

Q2: Does Bifemelane hydrochloride have any impact on other neurotransmitter systems?

A2: Yes, Bifemelane hydrochloride appears to influence multiple neurotransmitter systems. Studies indicate that it can increase somatostatin receptor binding in aged rat brains, particularly in regions like the frontal cortex, temporal cortex, cingulate cortex, hippocampus, and septal nucleus. [] Additionally, it has been observed to increase plasma neuropeptide Y (NPY) concentrations in patients with cerebral infarction. []

Q3: How does Bifemelane hydrochloride impact cerebral blood flow and metabolism?

A3: Research suggests that Bifemelane hydrochloride can enhance cerebral blood flow (CBF) and cerebral metabolic rate for oxygen (CMRO2). [] Studies using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed increased rCBF and CMRO2 across various brain regions after Bifemelane hydrochloride treatment. [] Animal studies further support this, demonstrating increased cochlear blood flow in guinea pigs treated with Bifemelane hydrochloride. []

Q4: What are the potential downstream effects of Bifemelane hydrochloride's actions on neurotransmission, cerebral blood flow, and metabolism?

A4: The modulation of these systems is thought to contribute to Bifemelane hydrochloride's potential therapeutic benefits in conditions associated with cognitive impairment, such as dementia and cerebrovascular disease. For instance, increased ACh release and enhanced cerebral blood flow could improve cognitive function, while modulation of NPY may have implications for mood and depression. [, , ]

Q5: What is the molecular formula and weight of Bifemelane hydrochloride?

A5: The molecular formula of Bifemelane hydrochloride is C21H28ClNO and its molecular weight is 345.9 g/mol. [, , ]

Q6: Is there spectroscopic data available for Bifemelane hydrochloride?

A6: Yes, spectroscopic data, including IR, 1H NMR, and MS, has been reported in literature describing the synthesis of Bifemelane hydrochloride and its analogs. [, ]

Q7: Are there any studies on the material compatibility and stability of Bifemelane hydrochloride under different conditions?

A7: While detailed studies focusing specifically on material compatibility and stability of Bifemelane hydrochloride haven't been extensively reported in the provided literature, some insights can be derived. For instance, studies investigating its formulation and bioavailability suggest compatibility with certain excipients used in tablet formulations. [] Further research focusing specifically on material compatibility and stability under various conditions would be beneficial.

Q8: How is Bifemelane hydrochloride absorbed and metabolized in the body?

A8: Bifemelane hydrochloride is administered orally and is well-absorbed from the gastrointestinal tract. [] It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including M-2 (a major metabolite) and M-2 sulfate. [, ]

Q9: Are there any age-related differences in the pharmacokinetics of Bifemelane hydrochloride?

A9: Yes, studies have shown that elderly patients exhibit higher plasma concentrations of Bifemelane hydrochloride and its metabolite M-2 compared to younger individuals after oral administration. [] This is likely due to age-related decreases in hepatic metabolism and renal excretion rates. [, ]

Q10: How is Bifemelane hydrochloride excreted from the body?

A10: Bifemelane hydrochloride and its metabolites are primarily excreted in the urine. [] The excretion rate of M-2 sulfate, a major metabolite, has been reported to be higher than that of other metabolites. []

Q11: What is the elimination half-life of Bifemelane hydrochloride?

A11: The elimination half-life of Bifemelane hydrochloride is prolonged in elderly patients compared to younger individuals. [] This is consistent with the observed age-related differences in its metabolism and excretion.

Q12: What in vitro models have been used to study the effects of Bifemelane hydrochloride?

A12: In vitro studies have utilized various models, including:

- Rat cortical and hippocampal slices: To assess the effects of Bifemelane hydrochloride on acetylcholine release. [, ]

- Human neuroblastoma cells (NB-OK-1): To investigate its influence on vasoactive intestinal peptide (VIP) release. []

- Human origin astrocyte clonal cells (Kings-1): To examine its effects on intracellular calcium levels and ATP release. []

Q13: What in vivo models have been used to investigate the effects of Bifemelane hydrochloride?

A13: In vivo studies have employed various animal models, including:

- Bilaterally carotid-artery-ligated Mongolian gerbils: To assess its protective effects against cerebral ischemia and its impact on neurotransmitter release. [, ]

- Rats subjected to transient forebrain ischemia: To evaluate its ability to improve learning and memory impairments and prevent neuronal damage. []

- Aged rats fed low-calcium diets: To investigate its potential to prevent atherosclerosis. []

- Rats with high intraocular pressure: To study its protective effects against optic nerve damage. []

Q14: What are the key findings from in vivo studies regarding the potential therapeutic effects of Bifemelane hydrochloride?

A14: In vivo studies suggest that Bifemelane hydrochloride may offer several therapeutic benefits, including:

- Improvement in learning and memory: Shown to restore passive avoidance response and radial maze performance in rats following transient forebrain ischemia. []

- Neuroprotection: Demonstrated to prevent neuronal damage in the hippocampus of rats subjected to ischemia. []

- Prevention of atherosclerosis: Indicated to improve atherosclerosis in aged rats fed low-calcium diets. []

- Protection against optic nerve damage: Shown to reduce ischemic injury in rat eyes subjected to high intraocular pressure. []

Q15: What is the safety profile of Bifemelane hydrochloride?

A15: While Bifemelane hydrochloride is generally well-tolerated, some side effects have been reported in clinical trials, though they were generally mild and transient. [, , ]

Q16: What analytical methods have been employed to characterize and quantify Bifemelane hydrochloride?

A16: Several analytical techniques have been utilized, including:

- High-performance liquid chromatography (HPLC): To measure serum concentrations of Bifemelane hydrochloride in pharmacokinetic studies. [, ]

- Radioimmunoassay: To determine plasma beta-endorphin-like immunoreactivity levels in rats treated with Bifemelane hydrochloride. []

- Electron microscopy: To investigate axonal counts in the optic nerve of rats treated with Bifemelane hydrochloride following high intraocular pressure. []

Q17: Has Bifemelane hydrochloride demonstrated any anticonvulsant properties?

A17: Yes, Bifemelane hydrochloride has shown anticonvulsant effects in preclinical studies. It significantly suppressed seizure stage and afterdischarge duration in a rat kindling model of epilepsy. [] This effect is thought to be mediated by central noradrenergic systems. []

Q18: Are there any known cases of resistance or cross-resistance associated with Bifemelane hydrochloride?

A18: Specific mechanisms of resistance or cross-resistance to Bifemelane hydrochloride have not been extensively reported in the provided research. Further investigation is needed to determine if any resistance mechanisms might emerge with prolonged use.

Q19: What is the historical context and development timeline of Bifemelane hydrochloride?

A19: Bifemelane hydrochloride was first synthesized in the late 20th century and was subsequently investigated for its potential therapeutic applications in various neurological and cognitive disorders. It gained approval for clinical use in Japan and has been primarily utilized in the treatment of cerebrovascular dementia and other related conditions. [, ]

Q20: Are there any known alternatives or substitutes for Bifemelane hydrochloride?

A20: While Bifemelane hydrochloride possesses a unique pharmacological profile, other drugs with potential nootropic or neuroprotective properties have been investigated as potential alternatives or adjunctive therapies in managing cognitive impairment. These include drugs like piracetam, idebenone, and Cahopantenate, although their specific mechanisms of action and efficacy profiles may differ. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.